

8-Bromo-triazolo[4,3-c]pyrimidine mechanism of action

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Compound of Interest

Compound Name: 8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine

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An In-Depth Technical Guide on the Core Mechanism of Action: 8-Bromo-triazolo[4,3-c]pyrimidine

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Introduction

The triazolopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.^[1] Its structural resemblance to endogenous purines allows it to interact with a variety of biological targets, leading to applications in oncology, inflammation, and infectious diseases.^{[2][3]} The specific derivative, 8-Bromo-triazolo[4,3-c]pyrimidine, presents a unique substitution pattern that is anticipated to modulate its biological profile. The bromine atom at the C8 position can influence the compound's reactivity, lipophilicity, and ability to form halogen bonds, thereby affecting its target binding and overall mechanism of action.^[4]

This technical guide provides a comprehensive overview of the plausible mechanisms of action for 8-Bromo-triazolo[4,3-c]pyrimidine, drawing upon the established biological activities of the broader triazolopyrimidine class. It is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this compound.

The Versatile Pharmacophore: Plausible Biological Targets

The triazolopyrimidine core has been identified as a key pharmacophore in the development of inhibitors for several important drug targets.^{[2][5]} Based on the literature for structurally related analogs, the mechanism of action of 8-Bromo-triazolo[4,3-c]pyrimidine is likely to involve one or more of the following pathways.

Kinase Inhibition

A significant number of triazolopyrimidine derivatives have been reported as potent kinase inhibitors.^{[6][7]} Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The triazolopyrimidine scaffold can act as an ATP-competitive inhibitor by occupying the adenine-binding pocket of kinases.

- c-Met Kinase: Certain triazolo-pyridazine and -pyrimidine derivatives have shown inhibitory activity against c-Met kinase, a receptor tyrosine kinase implicated in tumor cell proliferation, survival, and metastasis.^[8]
- Epidermal Growth Factor Receptor (EGFR): Novel pyrazolo-[4,3-e]^{[2][9]}triazolopyrimidine derivatives have been found to inhibit EGFR signaling, leading to antiproliferative effects in cancer cell lines.^[6]
- Cyclin-Dependent Kinase 2 (CDK2): Pyrazolo[4,3-e]^{[2][9]}triazolo[1,5-c]pyrimidine derivatives have been identified as novel CDK2 inhibitors, inducing cell cycle arrest and apoptosis in cancer cells.^[7]

The bromination at the 8-position of the triazolo[4,3-c]pyrimidine core could enhance the binding affinity and selectivity for specific kinase targets.

Bromodomain and Extra-Terminal (BET) Protein Inhibition

Derivatives of^{[2][9]}triazolo[1,5-a]pyrimidine have been discovered as inhibitors of Bromodomain-containing protein 4 (BRD4), a member of the BET family of proteins.^[10] BRD4 is an epigenetic reader that plays a critical role in the regulation of gene transcription.^[10]

Inhibition of BRD4 has emerged as a promising therapeutic strategy for cancer and inflammatory diseases.[10] The triazolopyrimidine scaffold can mimic the acetylated lysine residue that is recognized by the bromodomain.[10]

Adenosine Receptor Antagonism

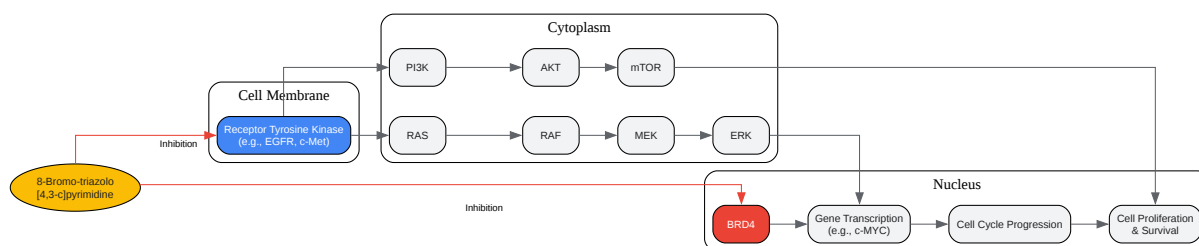
Pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine derivatives have been developed as highly potent and selective antagonists of the human A(3) adenosine receptor.[11][12] Adenosine receptors are G-protein coupled receptors that are involved in a wide range of physiological processes, and their modulation has therapeutic potential in various disorders.

Proposed Mechanism of Action for 8-Bromo-triazolo[4,3-c]pyrimidine

Given the diverse activities of the triazolopyrimidine scaffold, 8-Bromo-triazolo[4,3-c]pyrimidine is likely a multi-targeted agent. However, based on the prevalence of kinase inhibition among its analogs, a primary mechanism of action is proposed to be the inhibition of one or more protein kinases involved in oncogenic signaling pathways. The 8-bromo substituent could confer selectivity and potency towards specific kinase targets.

A secondary or parallel mechanism could involve the inhibition of BET bromodomains, leading to epigenetic modulation and downstream effects on gene expression.

The following diagram illustrates the potential signaling pathways that may be modulated by 8-Bromo-triazolo[4,3-c]pyrimidine.



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Caption: Proposed signaling pathways targeted by 8-Bromo-triazolo[4,3-c]pyrimidine.

Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action of 8-Bromo-triazolo[4,3-c]pyrimidine, a series of in vitro and cell-based assays are required.

Kinase Inhibition Assays

A comprehensive kinase panel screening is the first step to identify potential kinase targets.

Protocol: In Vitro Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)

- Preparation of Reagents:
 - Prepare a stock solution of 8-Bromo-triazolo[4,3-c]pyrimidine in DMSO.
 - Reconstitute the kinase, substrate, and ATP to their optimal concentrations in kinase buffer.
- Assay Procedure:

- Add 5 μ L of the test compound or vehicle control to the wells of a 384-well plate.
- Add 2.5 μ L of the kinase/substrate mixture to each well.
- Initiate the reaction by adding 2.5 μ L of ATP solution.
- Incubate the plate at room temperature for 1 hour.
- Add 5 μ L of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
- Incubate for 40 minutes at room temperature.
- Add 10 μ L of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. . Incubate for 30 minutes at room temperature.
- Measure the luminescence using a plate reader.
- Data Analysis:
 - Calculate the percent inhibition for each compound concentration.
 - Determine the IC50 value by fitting the data to a dose-response curve.

Table 1: Representative Kinase Inhibition Data for Triazolopyrimidine Derivatives

Compound	Target Kinase	IC50 (μ M)	Reference
Derivative 12e	c-Met	0.090	[8]
Compound 1	EGFR	(Inhibits activation)	[6]
Compound 14	CDK2/cyclinA2	0.057	[7]

Cellular Assays

Cell-based assays are essential to confirm the on-target activity and evaluate the downstream cellular effects.

Protocol: Western Blot Analysis for Phosphorylated Kinases

- Cell Culture and Treatment:
 - Culture a relevant cancer cell line (e.g., A549 for c-Met, HCC1937 for EGFR) to 70-80% confluency.
 - Treat the cells with varying concentrations of 8-Bromo-triazolo[4,3-c]pyrimidine for a specified time.
- Protein Extraction and Quantification:
 - Lyse the cells and extract the total protein.
 - Determine the protein concentration using a BCA assay.
- Western Blotting:
 - Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target kinase (e.g., p-c-Met, c-Met).
 - Incubate with a secondary antibody conjugated to HRP.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Data Analysis:
 - Quantify the band intensities and determine the effect of the compound on kinase phosphorylation.

BRD4 Inhibition Assays

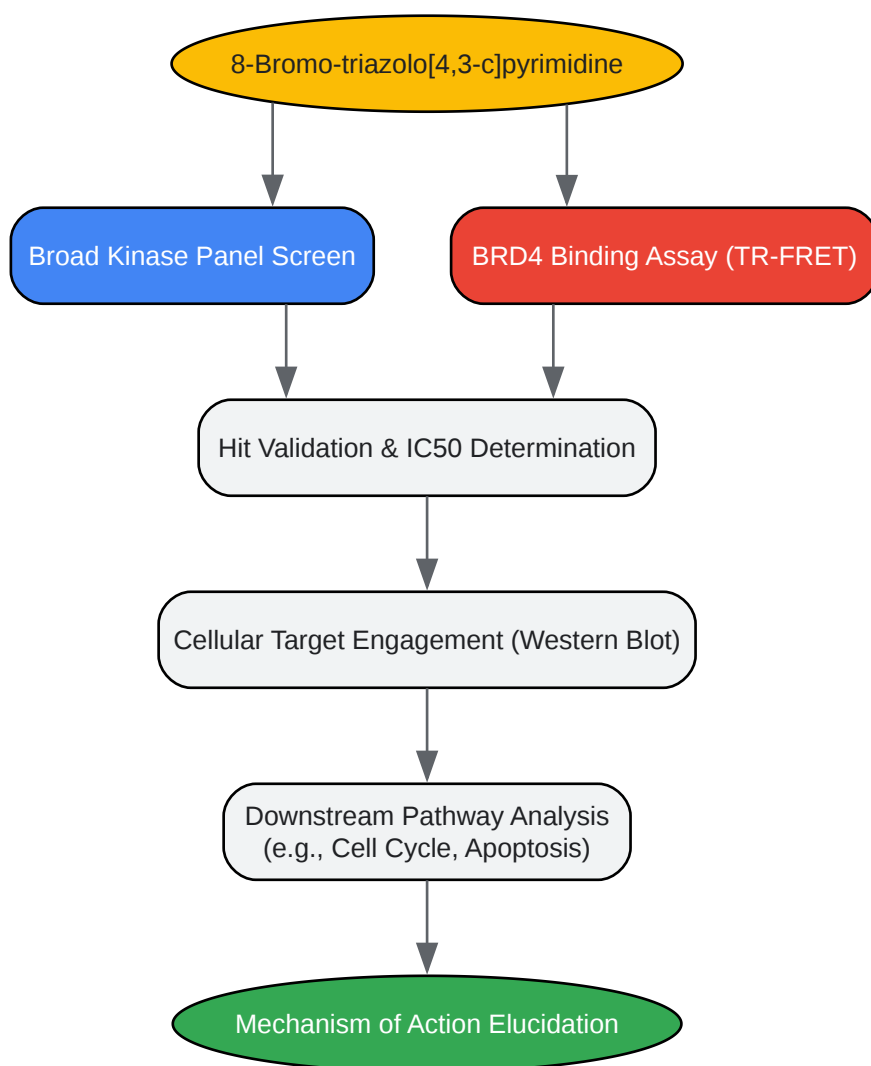
To investigate the potential for BET inhibition, a BRD4 binding assay can be performed.

Protocol: TR-FRET Assay for BRD4 Inhibition

- Assay Setup:

- Add the test compound, biotinylated histone H4 peptide, and GST-tagged BRD4 bromodomain to the assay plate.
- Add Europium-labeled anti-GST antibody and APC-labeled streptavidin.
- Incubation and Detection:
 - Incubate the plate in the dark at room temperature.
 - Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
- Data Analysis:
 - A decrease in the FRET signal indicates inhibition of the BRD4-histone interaction.
 - Calculate the IC₅₀ value from the dose-response curve.

The following diagram outlines the experimental workflow for elucidating the mechanism of action.



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Caption: Experimental workflow for mechanism of action studies.

Conclusion

8-Bromo-triazolo[4,3-c]pyrimidine is a promising heterocyclic compound with the potential for significant biological activity. Based on the extensive research on the triazolopyrimidine scaffold, its mechanism of action is likely to involve the inhibition of key cellular signaling pathways, particularly those regulated by protein kinases and bromodomains. The experimental approaches outlined in this guide provide a robust framework for elucidating the precise molecular targets and cellular effects of this compound, which will be crucial for its future development as a therapeutic agent.

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